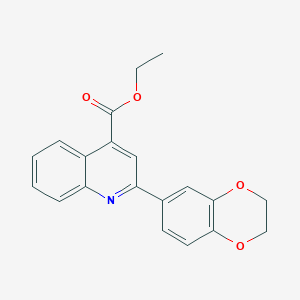

![molecular formula C22H28N2O6S B5515872 N-[3-(2,6-dimethylphenoxy)-2-hydroxypropyl]-2-(4-morpholinylcarbonyl)benzenesulfonamide](/img/structure/B5515872.png)

N-[3-(2,6-dimethylphenoxy)-2-hydroxypropyl]-2-(4-morpholinylcarbonyl)benzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

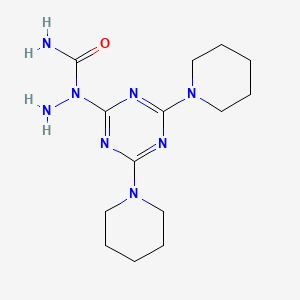

The synthesis of compounds related to N-[3-(2,6-dimethylphenoxy)-2-hydroxypropyl]-2-(4-morpholinylcarbonyl)benzenesulfonamide involves multiple steps, including the formation of sulfonamide groups and incorporation of dimethylphenyl and morpholinylcarbonyl moieties. These syntheses typically employ reactions like carbamoylation, sulfonation, and subsequent reactions with dimethylphenyl and morpholinyl derivatives (Ghorab et al., 2017).

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives, including those similar to the compound of interest, is characterized by extensive intra- and intermolecular hydrogen bonding. This bonding plays a crucial role in stabilizing the structure and influencing its chemical behavior. For example, in certain dimethylphenylcarbamoylbenzenesulfonamides, hydrogen bonding leads to the formation of dimeric units and chains or even macrocyclic rings depending on the positioning of the dimethyl groups (Siddiqui et al., 2008).

Chemical Reactions and Properties

The chemical reactivity of this compound and related compounds can be influenced by the presence of the sulfonamide group, which acts as a site for various chemical reactions. These compounds participate in reactions such as hydroformylation when complexed with metals like rhodium, indicating their potential utility in catalysis (Jiang et al., 2001).

科学的研究の応用

Antioxidant and Enzyme Inhibition Properties

- A study by Lolak et al. (2020) explored a series of benzenesulfonamides incorporating 1,3,5-triazine moieties for their antioxidant properties. These compounds, including morpholine-substituted ones, demonstrated moderate DPPH radical scavenging and metal chelating activity. They also showed inhibitory potency against enzymes like acetylcholinesterase and butyrylcholinesterase, linked to diseases like Alzheimer's and Parkinson's (Lolak et al., 2020).

Biological Screening and Enzyme Inhibition

- Another research by Aziz‐ur‐Rehman et al. (2014) focused on the synthesis of N-dimethylphenyl substituted derivatives of benzenesulfonamide. These compounds were screened for antibacterial properties and enzyme inhibition potential against enzymes like lipoxygenase and chymotrypsin, exhibiting moderate to good activities (Aziz‐ur‐Rehman et al., 2014).

Antitumor Activity and Molecular Docking

- Research by Fahim and Shalaby (2019) on benzenesulfonamide derivatives revealed that certain chlorinated compounds showed excellent in vitro antitumor activity against cell lines like HepG2 and MCF-7. Furthermore, molecular docking studies were conducted to evaluate the potential interaction of these compounds with enzymes (Fahim & Shalaby, 2019).

Pharmacological Evaluation

- A study by Yamali et al. (2020) synthesized a novel series of benzenesulfonamides and evaluated their inhibitory profile against enzymes like acetylcholinesterase and human carbonic anhydrase. These compounds showed significant inhibitory effects at nanomolar levels (Yamali et al., 2020).

特性

IUPAC Name |

N-[3-(2,6-dimethylphenoxy)-2-hydroxypropyl]-2-(morpholine-4-carbonyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O6S/c1-16-6-5-7-17(2)21(16)30-15-18(25)14-23-31(27,28)20-9-4-3-8-19(20)22(26)24-10-12-29-13-11-24/h3-9,18,23,25H,10-15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHFQYZZGVOXVEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)OCC(CNS(=O)(=O)C2=CC=CC=C2C(=O)N3CCOCC3)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2-methylphenoxy)acetyl]-N-phenylhydrazinecarboxamide](/img/structure/B5515790.png)

![4-tert-butyl-N'-[3-(trifluoromethyl)benzylidene]benzenesulfonohydrazide](/img/structure/B5515798.png)

![1-(2,4-dichlorobenzyl)-N-(2-furylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5515812.png)

![8-[(1-ethyl-1H-pyrazol-3-yl)methyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B5515847.png)

![1-cyclopropyl-4-{[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-1-piperidinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5515869.png)

![N-(2-imidazo[1,2-a]pyridin-3-ylethyl)-2-(3-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B5515877.png)

![3-{5-[(2,4-dichlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5515879.png)